1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane
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Overview
Description
1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxadiazole ring, a benzofuran ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and oxadiazole rings, followed by their integration into the benzofuran framework. The final step involves the sulfonylation and azepane ring formation. Common reagents used in these reactions include bromoketones, 2-aminopyridines, and various sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of catalytic processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share structural similarities with the oxadiazole and pyridine rings and are known for their broad spectrum of biological activity.
Imidazole-containing compounds: These compounds also feature nitrogen heterocycles and exhibit various pharmacological activities.
Uniqueness
1-({3-Methyl-2-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H22N4O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-[5-(azepan-1-ylsulfonyl)-3-methyl-1-benzofuran-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H22N4O4S/c1-15-17-14-16(31(27,28)26-12-6-2-3-7-13-26)9-10-19(17)29-20(15)22-24-21(25-30-22)18-8-4-5-11-23-18/h4-5,8-11,14H,2-3,6-7,12-13H2,1H3 |
InChI Key |
XEDWNHZZRGJCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)C4=NC(=NO4)C5=CC=CC=N5 |
Origin of Product |
United States |
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